molecular formula C14H22N2O B12111081 1-[(4-Propoxyphenyl)methyl]piperazine CAS No. 21867-71-0

1-[(4-Propoxyphenyl)methyl]piperazine

Cat. No.: B12111081
CAS No.: 21867-71-0
M. Wt: 234.34 g/mol
InChI Key: JNRDBTWOUHUGSM-UHFFFAOYSA-N
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Description

Piperazine, 1-[(4-propoxyphenyl)methyl]- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 1-[(4-propoxyphenyl)methyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(4-propoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, alkynes, and various nucleophiles. Reaction conditions often involve the use of bases like DBU, catalysts like Ag2CO3, and solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, while the ring opening of aziridines can produce various substituted piperazines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 1-[(4-propoxyphenyl)methyl]- include other piperazine derivatives such as:

Uniqueness

Piperazine, 1-[(4-propoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This compound’s propoxyphenyl group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

21867-71-0

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[(4-propoxyphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O/c1-2-11-17-14-5-3-13(4-6-14)12-16-9-7-15-8-10-16/h3-6,15H,2,7-12H2,1H3

InChI Key

JNRDBTWOUHUGSM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CCNCC2

Origin of Product

United States

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